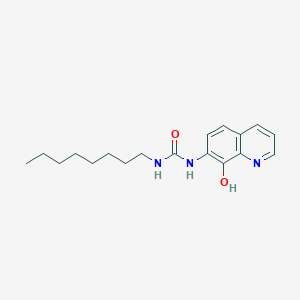
Urea, N-(8-hydroxy-7-quinolinyl)-N'-octyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(8-hydroxy-7-quinolinyl)-N’-octyl- is a derivative of 8-hydroxyquinoline, a compound known for its versatile applications in various fields such as chemistry, biology, and medicine. This compound combines the properties of urea and 8-hydroxyquinoline, making it a valuable substance for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(8-hydroxy-7-quinolinyl)-N’-octyl- typically involves the reaction of 8-hydroxyquinoline with octyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 8-hydroxyquinoline and octyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts: A base catalyst such as triethylamine may be used to facilitate the reaction.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Urea, N-(8-hydroxy-7-quinolinyl)-N’-octyl- may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters are optimized to achieve high efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Urea, N-(8-hydroxy-7-quinolinyl)-N’-octyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group in the 8-hydroxyquinoline moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Urea, N-(8-hydroxy-7-quinolinyl)-N’-octyl- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of fluorescent sensors for detecting metal ions and other analytes.
Mechanism of Action
The mechanism of action of Urea, N-(8-hydroxy-7-quinolinyl)-N’-octyl- involves its ability to chelate metal ions. The 8-hydroxyquinoline moiety acts as a bidentate ligand, forming stable complexes with metal ions such as zinc, copper, and iron. These metal complexes can interact with biological molecules, leading to various biochemical effects. The compound’s antimicrobial activity is attributed to its ability to disrupt metal-dependent enzymes in microorganisms.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its chelating properties and applications in various fields.
5,7-Dichloro-8-quinolinol: A derivative with enhanced antimicrobial activity due to the presence of chlorine atoms.
8-Hydroxyquinoline-β-D-glucuronide: A glucuronide conjugate used in biological studies for its improved solubility and bioavailability.
Uniqueness
Urea, N-(8-hydroxy-7-quinolinyl)-N’-octyl- is unique due to the presence of the octyl group, which enhances its lipophilicity and membrane permeability. This modification allows the compound to interact more effectively with biological membranes and metal ions, making it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
410084-08-1 |
|---|---|
Molecular Formula |
C18H25N3O2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-(8-hydroxyquinolin-7-yl)-3-octylurea |
InChI |
InChI=1S/C18H25N3O2/c1-2-3-4-5-6-7-12-20-18(23)21-15-11-10-14-9-8-13-19-16(14)17(15)22/h8-11,13,22H,2-7,12H2,1H3,(H2,20,21,23) |
InChI Key |
GCSQHDYBUDFYQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)NC1=C(C2=C(C=CC=N2)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


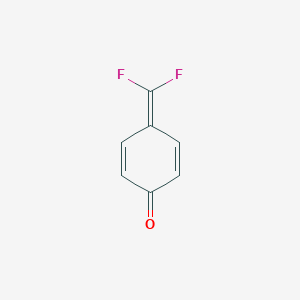
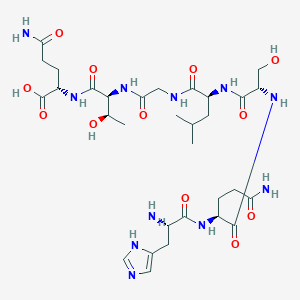
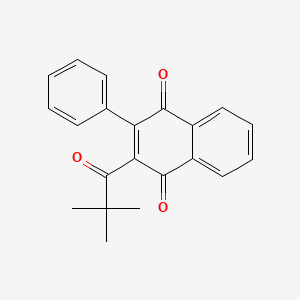
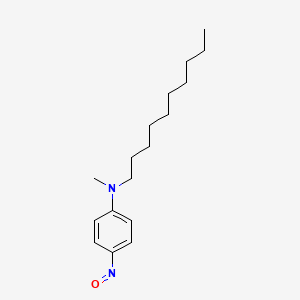


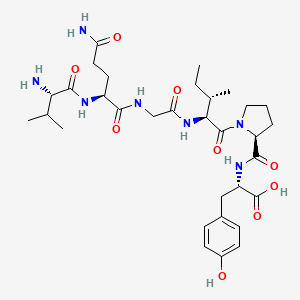

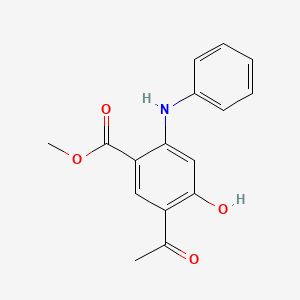
![4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate](/img/structure/B14253533.png)

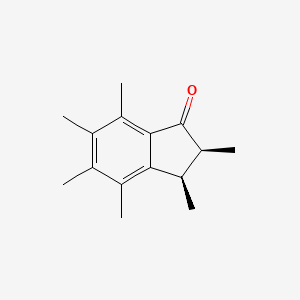
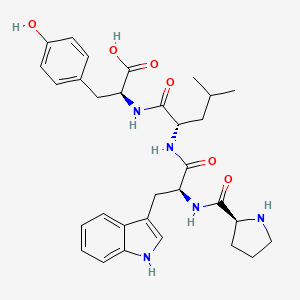
![2-(2-(piperidin-1-yl)ethyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B14253570.png)
